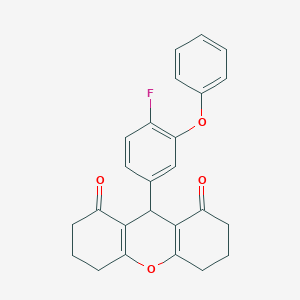
3-Bromo-4-methoxy-N-pyridin-3-ylmethyl-benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-methoxy-N-pyridin-3-ylmethyl-benzenesulfonamide, also known as BMS-345541, is a small molecule inhibitor that selectively targets the IκB kinase (IKK) complex. This compound has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In
Scientific Research Applications
3-Bromo-4-methoxy-N-pyridin-3-ylmethyl-benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, 3-Bromo-4-methoxy-N-pyridin-3-ylmethyl-benzenesulfonamide has been shown to inhibit the growth and proliferation of cancer cells by suppressing the activity of the NF-κB signaling pathway. Inflammation research has shown that 3-Bromo-4-methoxy-N-pyridin-3-ylmethyl-benzenesulfonamide can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In autoimmune disorder research, 3-Bromo-4-methoxy-N-pyridin-3-ylmethyl-benzenesulfonamide has been shown to suppress the activation of T cells and reduce the production of autoantibodies.
Mechanism of Action
3-Bromo-4-methoxy-N-pyridin-3-ylmethyl-benzenesulfonamide selectively targets the IκB kinase (IKK) complex, which is responsible for the activation of the NF-κB signaling pathway. By inhibiting the activity of the IKK complex, 3-Bromo-4-methoxy-N-pyridin-3-ylmethyl-benzenesulfonamide prevents the phosphorylation and degradation of IκBα, which in turn prevents the translocation of NF-κB to the nucleus and the subsequent activation of target genes.
Biochemical and Physiological Effects
3-Bromo-4-methoxy-N-pyridin-3-ylmethyl-benzenesulfonamide has been shown to have several biochemical and physiological effects, including the inhibition of NF-κB signaling pathway, the reduction of pro-inflammatory cytokines, and the suppression of T cell activation. In cancer research, 3-Bromo-4-methoxy-N-pyridin-3-ylmethyl-benzenesulfonamide has been shown to induce apoptosis and inhibit angiogenesis. In inflammation research, 3-Bromo-4-methoxy-N-pyridin-3-ylmethyl-benzenesulfonamide has been shown to reduce the production of reactive oxygen species and protect against oxidative stress. In autoimmune disorder research, 3-Bromo-4-methoxy-N-pyridin-3-ylmethyl-benzenesulfonamide has been shown to reduce the production of autoantibodies and suppress the activation of T cells.
Advantages and Limitations for Lab Experiments
One of the advantages of 3-Bromo-4-methoxy-N-pyridin-3-ylmethyl-benzenesulfonamide is its selectivity for the IKK complex, which reduces the potential for off-target effects. Another advantage is its ability to inhibit the NF-κB signaling pathway, which is involved in the regulation of many cellular processes. However, one of the limitations of 3-Bromo-4-methoxy-N-pyridin-3-ylmethyl-benzenesulfonamide is its low solubility in water, which can make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for the study of 3-Bromo-4-methoxy-N-pyridin-3-ylmethyl-benzenesulfonamide. One direction is the development of more potent and selective inhibitors of the IKK complex. Another direction is the investigation of the potential therapeutic applications of 3-Bromo-4-methoxy-N-pyridin-3-ylmethyl-benzenesulfonamide in other diseases, such as neurodegenerative disorders and metabolic diseases. Additionally, the combination of 3-Bromo-4-methoxy-N-pyridin-3-ylmethyl-benzenesulfonamide with other therapeutic agents may enhance its efficacy and reduce potential side effects.
Conclusion
In conclusion, 3-Bromo-4-methoxy-N-pyridin-3-ylmethyl-benzenesulfonamide is a small molecule inhibitor that selectively targets the IκB kinase (IKK) complex and has potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. Its mechanism of action involves the inhibition of the NF-κB signaling pathway, and it has been shown to have several biochemical and physiological effects. While there are some limitations to its use in lab experiments, there are several future directions for the study of 3-Bromo-4-methoxy-N-pyridin-3-ylmethyl-benzenesulfonamide that may lead to the development of new and effective therapies.
Synthesis Methods
The synthesis of 3-Bromo-4-methoxy-N-pyridin-3-ylmethyl-benzenesulfonamide involves several steps, starting with the reaction of 3-bromo-4-methoxybenzaldehyde with pyridine-3-carboxylic acid to form 3-bromo-4-methoxy-N-pyridin-3-ylmethylbenzaldehyde. This compound is then reacted with benzenesulfonyl chloride in the presence of a base to form the final product, 3-Bromo-4-methoxy-N-pyridin-3-ylmethyl-benzenesulfonamide. The overall yield of this synthesis method is approximately 30%.
properties
Product Name |
3-Bromo-4-methoxy-N-pyridin-3-ylmethyl-benzenesulfonamide |
|---|---|
Molecular Formula |
C13H13BrN2O3S |
Molecular Weight |
357.22 g/mol |
IUPAC Name |
3-bromo-4-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C13H13BrN2O3S/c1-19-13-5-4-11(7-12(13)14)20(17,18)16-9-10-3-2-6-15-8-10/h2-8,16H,9H2,1H3 |
InChI Key |
UGVAIPPZALMRFC-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2)Br |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2)Br |
solubility |
35.5 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{3-[(1-(4-bromophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299153.png)
![2-(2,5-dimethyl-3-{(E)-[1-(3-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B299154.png)
![2-(3-{(E)-[1-(2,4-dimethylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B299156.png)
![2-{2,5-dimethyl-3-[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-1H-pyrrol-1-yl}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299158.png)
![2,6-Bis(4-fluorobenzyl)hexahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7-tetrone](/img/structure/B299160.png)
![2-(4-fluorophenyl)-9-phenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B299163.png)
![2-(3-{(E)-[1-(4-chlorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B299164.png)
![(5Z)-2-(4-bromoanilino)-5-[[5-(diethylamino)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B299165.png)
![(5Z)-5-[[1-(3-chloro-4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B299166.png)
![isopropyl 2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299168.png)
![2-{3-[(1-(4-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299169.png)
![(5E)-1-(3-bromophenyl)-5-{[5-(diethylamino)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B299170.png)
![2-{3-[(1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299175.png)
